3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole
Description
3-[(3,4-Dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a (3,4-dichlorobenzyl)thio group and at position 4 with a methyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound is commercially available with a purity of 95% (CAS: 1706443-87-9) .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3S/c1-15-6-13-14-10(15)16-5-7-2-3-8(11)9(12)4-7/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWGSPOIPKJRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3,4-Dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is a synthetic compound belonging to the 1,2,4-triazole family. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry and agriculture. The structure includes a thioether functional group and a dichlorobenzyl moiety, which enhance its lipophilicity and biological activity.
The molecular formula of 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is with a molecular weight of approximately 306.24 g/mol. The compound exhibits unique chemical properties due to the presence of the triazole ring and the thioether linkage, which contribute to its interaction with various biological targets.
Biological Activities
Research has demonstrated that 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole exhibits significant antiproliferative , antifungal , and antibacterial activities. The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways.
Antiproliferative Activity
In studies involving cancer cell lines such as HT-29 (colorectal cancer), 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole has shown promising cytotoxic effects. For instance:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .
Antifungal Activity
The triazole scaffold is well-known for its antifungal properties. Compounds similar to 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole have been evaluated against fungal pathogens:
- Mechanism : The compound likely inhibits ergosterol synthesis in fungal cell membranes, similar to other triazoles .
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against several strains of bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values lower than those of standard antibiotics like vancomycin and ciprofloxacin against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole can be influenced by its structural components:
- Thioether Group : Enhances lipophilicity and potential interaction with lipid membranes.
- Dichlorobenzyl Moiety : Contributes to the compound's overall potency by increasing binding affinity to biological targets .
Comparative Analysis with Related Compounds
A comparison with other compounds in the 1,2,4-triazole class highlights variations in biological activity based on structural modifications:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(3-Chlorobenzyl)-1H-1,2,4-triazole | Chlorobenzyl group | Strong antibacterial |
| 5-(p-Chlorophenyl)-1H-1,2,4-triazole | Para-chlorophenyl substituent | Potent antifungal |
| 2-(Phenylthio)-1H-1,2,4-triazole | Phenylthio group | Significant anticancer activity |
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole:
- Colorectal Cancer Study : A series of S-substituted triazoles were synthesized and screened for antiproliferative activity against HT-29 cells. Among them, derivatives similar to the target compound exhibited significant cytotoxicity .
- Antifungal Evaluation : Compounds structurally related to triazoles were tested against Candida species and demonstrated effective inhibition at low concentrations .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial and fungal pathogens. For instance:
- Bacterial Inhibition : The compound has demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria.
- Antifungal Properties : It shows promising antifungal activity against clinically relevant strains.
Cancer Research
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Agricultural Applications
In agriculture, 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole is being explored as a fungicide and plant growth regulator:
Fungicidal Activity
The compound has shown efficacy in controlling fungal diseases in crops. Its application can lead to:
- Enhanced crop yield.
- Reduction in the incidence of disease-related crop losses.
Plant Growth Regulation
Research indicates that this triazole may influence plant growth by modulating hormonal pathways, potentially leading to:
- Improved stress tolerance.
- Enhanced root development.
Interaction Studies
Understanding the interactions of 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole with biological targets is crucial for optimizing its therapeutic use. Techniques employed in these studies include:
- Molecular Docking : To predict binding affinities to target proteins.
- In vitro Assays : To evaluate biological activity against specific targets.
Comparative Analysis with Related Compounds
To highlight the unique features of 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(3-Chlorobenzyl)-1H-1,2,4-triazole | Contains a chlorobenzyl group | Exhibits strong antibacterial activity |
| 5-(p-Chlorophenyl)-1H-1,2,4-triazole | Features a para-chlorophenyl substituent | Known for potent antifungal properties |
| 2-(Phenylthio)-1H-1,2,4-triazole | Contains a phenylthio group | Displays significant anticancer activity |
These compounds differ primarily in their substituents and resulting biological activities but share the core triazole structure that contributes to their pharmacological profiles.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Q & A
Q. What are the standard synthetic routes for 3-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 3,4-dichlorobenzyl thiol with pre-functionalized 4-methyl-1,2,4-triazole precursors. Key steps include:
- Thioether formation: Reacting 4-methyl-1,2,4-triazole-3-thiol with 3,4-dichlorobenzyl chloride under basic conditions (e.g., NaOH in ethanol) at 60–80°C for 6–12 hours .
- Purification: Post-reaction, the product is isolated via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Optimization: Reaction yields (typically 50–70%) are improved by controlling temperature, stoichiometry, and catalyst use (e.g., triethylamine for thiol activation) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy: H and C NMR confirm substituent positions and thioether linkage. For example, the thio-methyl group (-) appears as a singlet at δ 3.8–4.2 ppm in H NMR .
- Mass spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the triazole backbone .
- Elemental analysis: Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.3%) .
Q. How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Thermal stability: Thermogravimetric analysis (TGA) identifies decomposition temperatures (typically >200°C for triazoles).
- Photostability: UV-Vis spectroscopy monitors degradation under 254–365 nm light; thioether bonds may cleave at high UV energy ( at 254 nm) .
- Hygroscopicity: Dynamic vapor sorption (DVS) tests determine moisture uptake, critical for long-term storage in desiccated environments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. low cytotoxicity)?
Methodological Answer:
- Structure-activity relationship (SAR) studies: Systematic substitution of the dichlorobenzyl or triazole moieties modulates activity. For example, fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced selectivity for bacterial membranes over mammalian cells .
- Mechanistic assays: Use fluorescence-based assays (e.g., membrane potential dyes) to differentiate between membrane disruption (broad cytotoxicity) and target-specific inhibition .
- Data normalization: Compare results using standardized protocols (e.g., CLSI guidelines for MIC assays) to minimize inter-lab variability .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Docking studies: Molecular docking (AutoDock Vina) identifies interactions with targets like fungal CYP51 or bacterial topoisomerases. The dichlorobenzyl group’s hydrophobicity enhances binding to enzyme active sites .
- ADMET prediction: Tools like SwissADME predict logP (optimal 2–3), solubility, and cytochrome P450 interactions. For instance, methylation at the triazole N4 position reduces metabolic degradation .
- MD simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives with durable binding .
Q. What experimental designs address low yield in large-scale synthesis?
Methodological Answer:
- Flow chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., oxidation of thiol intermediates) .
- Catalyst screening: Heterogeneous catalysts (e.g., bleaching earth clay) enhance thioether formation efficiency (yield increase by 15–20%) .
- Green chemistry approaches: Solvent-free mechanochemical synthesis (ball milling) reduces waste and improves atom economy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
